molecular formula C9H10N2O3 B6270683 7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE CAS No. 50386-69-1

7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE

Cat. No. B6270683
CAS RN: 50386-69-1
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Nitro-3,4-dihydro-2H-chromen-6-ylamine, also known as 7-nitrochromen-6-ylamine, is a heterocyclic aromatic amine found in various plant species. It is a natural product that has been studied for its potential therapeutic effects. 7-nitrochromen-6-ylamine has been used for its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been used to treat a variety of diseases, including diabetes, hypertension, and Alzheimer's. In addition, it has been studied for its potential to inhibit the growth of certain bacteria and viruses.

Scientific Research Applications

7-Nitrochromen-6-ylamine has been the subject of a number of scientific studies. It has been studied for its potential therapeutic effects, including its anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been studied for its potential to inhibit the growth of certain bacteria and viruses. Additionally, it has been studied for its potential to treat a variety of diseases, including diabetes, hypertension, and Alzheimer's.

Mechanism of Action

7-Nitrochromen-6-ylamine is believed to work by modulating the activity of a number of enzymes. It is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the formation of pro-inflammatory mediators. Additionally, it is believed to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. Furthermore, it is thought to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
7-Nitrochromen-6-ylamine has been studied for its potential biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been found to inhibit the growth of certain bacteria and viruses. In addition, it has been found to possess anti-diabetic, anti-hypertensive, and anti-Alzheimer's properties. Finally, it has been found to possess anti-fibrotic and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

7-Nitrochromen-6-ylamine has several advantages and limitations for lab experiments. One advantage is that it is a natural product that can be readily synthesized in the laboratory. Additionally, it has been found to possess a variety of therapeutic properties, including anti-inflammatory, anti-oxidant, and anti-cancer properties. Furthermore, it has been found to possess anti-diabetic, anti-hypertensive, and anti-Alzheimer's properties.
However, there are some limitations to its use in laboratory experiments. For example, it is not known whether it is safe for long-term use in humans, and it has not been approved for use in humans by the FDA. Additionally, it can be toxic at high concentrations, and it can interact with other drugs.

Future Directions

There are a number of potential future directions for 7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINEen-6-ylamine research. One potential direction is to further investigate its potential therapeutic effects, including its anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, further research could be done to investigate its potential to inhibit the growth of certain bacteria and viruses. Furthermore, further research could be done to investigate its potential to treat a variety of diseases, including diabetes, hypertension, and Alzheimer's. Finally, further research could be done to investigate its potential biochemical and physiological effects, including its anti-fibrotic and anti-apoptotic effects.

Synthesis Methods

7-Nitrochromen-6-ylamine is synthesized from the reaction of 3-nitroaniline and 4-chloro-3-nitrobenzaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and produces the desired product in high yields. Additionally, it can be synthesized from the reaction of 4-chloro-3-nitrobenzaldehyde and 3-nitroaniline in the presence of a base, such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-NITRO-3,4-DIHYDRO-2H-CHROMEN-6-YLAMINE involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a chromene ring, introduction of a nitro group, and conversion of the nitro group to an amine.", "Starting Materials": [ "4-hydroxycoumarin", "nitric acid", "sulfuric acid", "sodium nitrite", "sodium sulfite", "ammonium chloride", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 4-hydroxycoumarin is reacted with sulfuric acid to form a chromene ring.", "Step 2: The chromene ring is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at position 7.", "Step 3: The nitro group is reduced to an amine using sodium sulfite and ammonium chloride.", "Step 4: The amine is then isolated by basifying the reaction mixture with sodium hydroxide and extracting with ethanol." ] }

CAS RN

50386-69-1

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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